Cas no 1197750-00-7 (2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate)

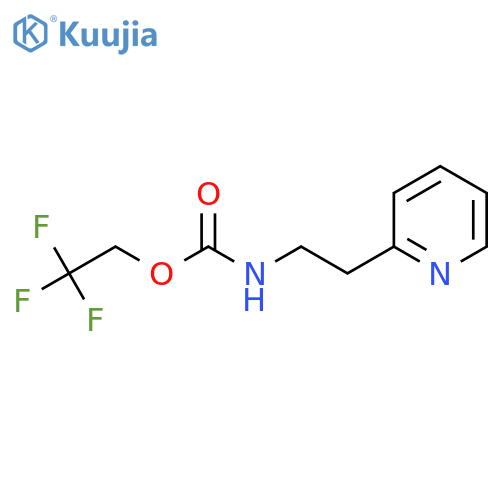

1197750-00-7 structure

商品名:2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate

CAS番号:1197750-00-7

MF:C10H11F3N2O2

メガワット:248.201752901077

CID:5053545

2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate

- NE56623

- 2,2,2-trifluoroethyl N-(2-pyridin-2-ylethyl)carbamate

- Z812516952

- 2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate

-

- インチ: 1S/C10H11F3N2O2/c11-10(12,13)7-17-9(16)15-6-4-8-3-1-2-5-14-8/h1-3,5H,4,6-7H2,(H,15,16)

- InChIKey: QUNHSNJLVYMMJV-UHFFFAOYSA-N

- ほほえんだ: FC(COC(NCCC1C=CC=CN=1)=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 246

- トポロジー分子極性表面積: 51.2

- 疎水性パラメータ計算基準値(XlogP): 2

2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B586290-25mg |

2,2,2-Trifluoroethyl N-[2-(Pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 25mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-52668-2.5g |

2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 95.0% | 2.5g |

$923.0 | 2025-02-20 | |

| Enamine | EN300-52668-0.1g |

2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 95.0% | 0.1g |

$132.0 | 2025-02-20 | |

| A2B Chem LLC | AV41680-50mg |

2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 90% | 50mg |

$128.00 | 2024-04-20 | |

| A2B Chem LLC | AV41680-250mg |

2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 90% | 250mg |

$233.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321569-50mg |

2,2,2-Trifluoroethyl n-[2-(pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 95% | 50mg |

¥1900.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321569-500mg |

2,2,2-Trifluoroethyl n-[2-(pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 95% | 500mg |

¥9525.00 | 2024-08-09 | |

| Enamine | EN300-52668-10.0g |

2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 95.0% | 10.0g |

$2024.0 | 2025-02-20 | |

| Aaron | AR019XDO-1g |

2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 95% | 1g |

$672.00 | 2025-02-10 | |

| Aaron | AR019XDO-5g |

2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate |

1197750-00-7 | 90% | 5g |

$1901.00 | 2023-12-16 |

2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1197750-00-7 (2,2,2-Trifluoroethyl N-2-(Pyridin-2-yl)ethylcarbamate) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量